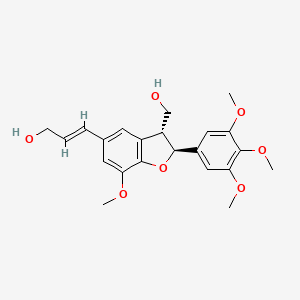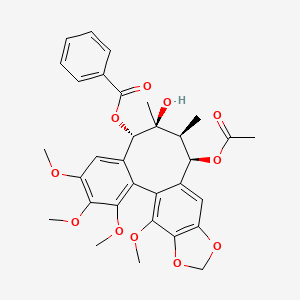
SchizanrinF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SchizanrinF is a lignan compound primarily found in the fruit of the Schisandra chinensis plant. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinF typically involves the extraction of the compound from the Schisandra chinensis fruit. The extraction process includes the use of solvents such as ethanol or methanol, followed by purification techniques like column chromatography. The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruit of Schisandra chinensis is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form. The industrial process is designed to maximize yield while maintaining the quality of the compound .
化学反应分析
Types of Reactions
SchizanrinF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound .
科学研究应用
SchizanrinF has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its hepatoprotective, antioxidant, and anti-inflammatory properties. It is also being explored for its potential in treating liver diseases and other conditions.
Industry: Utilized in the development of dietary supplements and herbal medicines.
作用机制
The mechanism of action of SchizanrinF involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, reducing inflammation, and protecting liver cells from damage. It activates the PI3K/Akt pathway and inhibits the expression of NOX2, which plays a role in reducing oxidative stress and preventing cell apoptosis .
相似化合物的比较
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Comparison
SchizanrinF is unique among these compounds due to its specific pharmacological profile. While all these compounds exhibit antioxidant and hepatoprotective properties, this compound has been shown to have a more potent effect in reducing oxidative stress and inflammation. Additionally, this compound’s ability to modulate specific molecular pathways sets it apart from other similar compounds .
属性
分子式 |
C32H34O11 |
|---|---|
分子量 |
594.6 g/mol |
IUPAC 名称 |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C32H34O11/c1-16-25(42-17(2)33)19-13-22-27(41-15-40-22)29(39-7)23(19)24-20(14-21(36-4)26(37-5)28(24)38-6)30(32(16,3)35)43-31(34)18-11-9-8-10-12-18/h8-14,16,25,30,35H,15H2,1-7H3/t16-,25+,30-,32-/m0/s1 |
InChI 键 |
CNTQTBYFFAKKFL-MLDYHGJLSA-N |
手性 SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
规范 SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


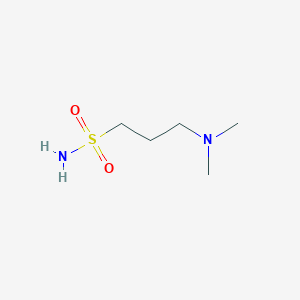
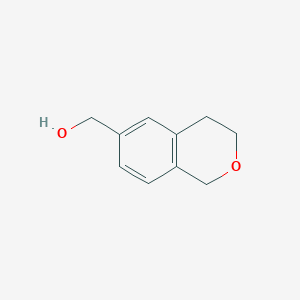
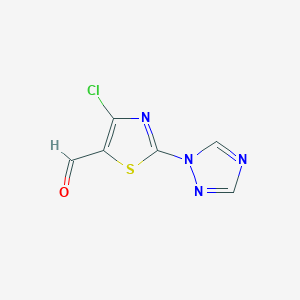
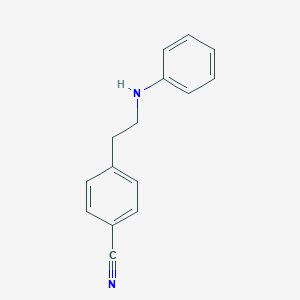
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
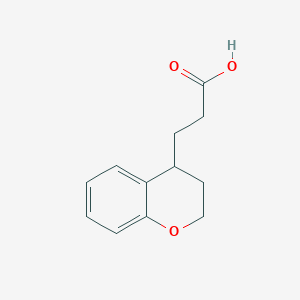
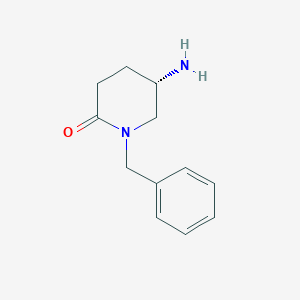
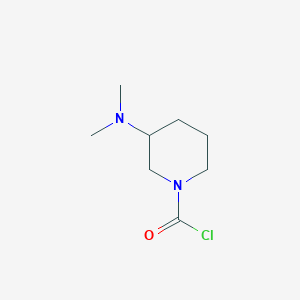
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)


![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
